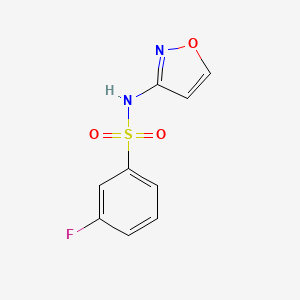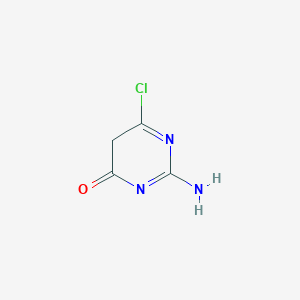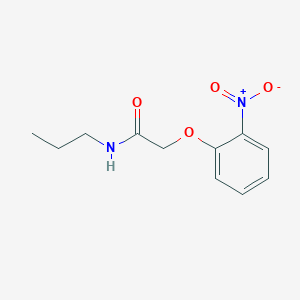
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a quinoxaline derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one have been extensively studied. It has been found to exhibit potent antioxidant and anti-inflammatory activities. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, the compound has been found to have potential therapeutic effects on neurological disorders by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
The potential applications of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in medicinal chemistry are vast. Future research directions could focus on optimizing the synthesis method to improve the yield and purity of the final product. Furthermore, studies could be conducted to investigate the compound's potential therapeutic effects on other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, research could be conducted to develop novel drug delivery systems that can improve the bioavailability and pharmacokinetics of the compound.
In conclusion, 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a promising compound that has shown potential applications in medicinal chemistry. Its potent biological activities, low toxicity, and selectivity make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various diseases.
Métodos De Síntesis
The synthesis of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one involves a multi-step process that includes the reaction between 2-bromo-1-naphthalene and thiourea, followed by the reaction with diethyl oxalate and hydrazine hydrate. The final product is obtained through a cyclization reaction. The purity and yield of the final product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various scientific studies, including its anticancer, antiviral, and antimicrobial activities. It has also been found to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(2-naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-12-22(18-8-4-3-7-17(18)21-19)20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASUKNWCKQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)


![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

